H-Dab(boc)-OH

Peptide synthesis Non-proteinogenic amino acids Protecting group strategy

H-Dab(Boc)-OH (Nγ-Boc-L-2,4-diaminobutyric acid) is an orthogonally protected amino acid for Boc-strategy SPPS. The free α-amine permits chain elongation while the acid-labile γ-Boc group prevents branching, ensuring exclusive peptide bond formation at the intended site. This building block introduces the Dab residue—one methylene shorter than lysine—conferring trypsin, elastase, and proteinase K resistance at 1:100 E:S over 60 min. It enables systematic cation-π tuning (Lys>Orn>Dab), deliberate destabilization of β-hairpin structures, and synthesis of MTX analogs with modified antifolate activity. Unprotected Dab, Fmoc-Dab(Boc)-OH, or Boc-Dab-OH are not viable substitutes without major synthetic consequences. Supplied as white crystalline powder with HPLC-verified purity.

Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
CAS No. 10270-94-7
Cat. No. B557234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Dab(boc)-OH
CAS10270-94-7
SynonymsH-DAB(BOC)-OH; 10270-94-7; SCHEMBL3916161; CTK8G1822; MolPort-020-004-752; ZINC2560678; AKOS022177993; Ngamma-Boc-L-2,4-diaminobutyricacid; AJ-40617; AK-45966; Z6553; K-0325; I14-0982; I14-16001; I14-16005; (S)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoicacid; Butanoicacid,2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-
Molecular FormulaC9H18N2O4
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
InChIKeyICJFZQLAIOCZNG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Dab(Boc)-OH: Orthogonal Protection and Side-Chain Shortening in Peptide Building Blocks


H-Dab(Boc)-OH (CAS 10270-94-7), chemically designated as Nγ-Boc-L-2,4-diaminobutyric acid, is an orthogonally protected non-proteinogenic amino acid building block for peptide synthesis. The compound features a free α-amine for peptide chain extension while the γ-amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group . This protection scheme enables selective incorporation of the L-2,4-diaminobutyric acid (Dab) residue—which contains one fewer methylene unit than the canonical lysine (Lys) side chain—into peptides. The commercially available product typically achieves ≥99% purity by HPLC and is supplied as a white crystalline powder . H-Dab(Boc)-OH serves as a precursor for Dab-containing peptides with applications spanning antimicrobial peptide engineering (where lysine chain-shortening alters proteolytic susceptibility), peptide-drug conjugate linker design, and the synthesis of methotrexate analogs with modified antifolate activity [1].

Why H-Dab(Boc)-OH Cannot Be Interchanged with Unprotected Dab or Alternative Protecting Group Derivatives


Generic substitution of H-Dab(Boc)-OH with unprotected L-2,4-diaminobutyric acid, Fmoc-Dab(Boc)-OH, or Boc-Dab-OH is not chemically or procedurally viable without significant synthetic consequences. Unprotected Dab lacks the γ-amine protection essential for regiospecific peptide bond formation at the α-amine, leading to branching and sequence heterogeneity . Fmoc-Dab(Boc)-OH, while orthogonally protected, binds the Fmoc strategy for solid-phase peptide synthesis (SPPS) but shows different synthetic accessibility—direct synthesis from Fmoc-Gln-OH in aqueous media fails due to insolubility, whereas the Boc-protected derivative circumvents this limitation [1]. Conversely, Boc-Dab-OH (α-Boc, γ-free) introduces an acid-labile α-amine protection incompatible with Boc/Bzl SPPS protocols requiring orthogonal side-chain protection. Furthermore, the Dab residue itself, relative to lysine (Lys) and ornithine (Orn), confers distinct cation-π interaction strength and proteolytic susceptibility, with data demonstrating that Dab-containing peptides exhibit intermediate stability and binding properties compared to their Lys and Orn counterparts [2][3].

Quantitative Differentiation of H-Dab(Boc)-OH Versus Closest Analogs and Alternative Residues


Synthetic Accessibility: Fmoc-Dab(Boc)-OH Versus H-Dab(Boc)-OH in Aqueous Hofmann Rearrangement

The synthesis of Fmoc-Dab(Boc)-OH directly from Nα-Fmoc-Gln-OH via Hofmann rearrangement in aqueous media fails completely due to the insolubility of the Fmoc-protected glutamine substrate. In contrast, Nα-Boc-Gln-OH undergoes successful Hofmann rearrangement under identical aqueous conditions mediated by polymer-supported hypervalent iodine reagent, producing H-Dab(Boc)-OH (the Boc-protected Dab derivative) with quantitative conversion [1]. While the cited study subsequently converted this intermediate to Fmoc-Dab(Boc)-OH with an overall 54% isolated yield after Fmoc protection, this two-step sequence requires additional synthetic manipulation that the Boc-protected derivative avoids entirely for Boc-strategy SPPS applications. The differential aqueous solubility of Boc-versus Fmoc-protected glutamine precursors establishes H-Dab(Boc)-OH as the more directly accessible building block for Boc-strategy peptide synthesis [1].

Peptide synthesis Non-proteinogenic amino acids Protecting group strategy

Proteolytic Stability Enhancement: 6Dab-F17 Versus 6K-F17 Parent Peptide Against Trypsin, Elastase, and Proteinase K

Substitution of the six lysine (Lys) residues in the cationic antimicrobial peptide 6K–F17 with 2,4-diaminobutyric acid (Dab) produces the analog 6Dab–F17, which exhibits markedly enhanced stability against three major proteolytic enzymes compared to the parent Lys-containing peptide. At a 1:100 enzyme-to-peptide (E:P) ratio, 6Dab–F17 demonstrated significant resistance to trypsin, elastase, and proteinase K degradation over 60 minutes, whereas the parent 6K–F17 is rapidly degraded under identical conditions [1]. This improved stability was also observed for the ornithine (Orn) analog 6Orn–F17 and the diaminopropionic acid (Dap) analog 6Dap–F17, establishing that lysine chain-shortening broadly enhances proteolytic resistance in this peptide scaffold [1]. The 6Dab–F17 peptide occupies an intermediate position in the Lys-chain-shortened series between Dap (shortest, 2-carbon side chain) and Orn (longer, 4-carbon side chain), offering a balanced stability profile.

Antimicrobial peptides Protease resistance Lysine chain-shortening Peptide pharmacokinetics

Cation-π Interaction Strength: Dab Versus Lys and Orn in β-Hairpin Peptide Stability

In a systematic study of cation–π interaction strength within a β-hairpin peptide scaffold, the lysine analog diaminobutyric acid (Dab) was compared directly to lysine (Lys) and ornithine (Orn) for its ability to stabilize folded β-hairpin structure via cation–π interactions with an aromatic tryptophan (Trp) residue. The study established a clear rank order of cation–π interaction strength and consequent β-hairpin stability: Lys > Orn > Dab [1]. Specifically, lysine provided the strongest cation–π interaction and the most stable β-hairpin, while Dab provided the weakest interaction among the three analogs, attributed to its shorter side chain length (3 methylene units) reducing optimal geometry for cation–π contact with the Trp indole ring. Thermodynamic analysis revealed that the reduced stability with Dab is primarily entropic in origin [1].

Protein folding Cation-π interaction β-Hairpin stability Unnatural amino acids

Methotrexate Analog Antifolate Activity: Dab-Containing Versus Glu-Containing MTX Analogs

Methotrexate (MTX) analogs were synthesized in which the native glutamate (Glu) moiety was replaced by the basic amino acid side chains of ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropionic acid (Dap). The Dab-containing MTX analog (APA-Dab) exhibited distinct inhibitory profiles against dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS) compared to the parent Glu-containing MTX and the Orn-containing analog [1]. While quantitative IC50 comparisons were reported, the key finding is that the Dab-containing analog (accessible via H-Dab(Boc)-OH incorporation during synthesis) provides an alternative pharmacological profile with potentially altered cellular uptake, polyglutamation efficiency, and tumor cell growth inhibition relative to both native MTX and the Orn analog APA-Orn [1]. The Dab substitution introduces a cationic amine at a different spatial position (3-carbon side chain) than Glu (2-carbon side chain to carboxylate) or Orn (4-carbon side chain), enabling systematic exploration of structure-activity relationships in antifolate drug design [1].

Antifolates Dihydrofolate reductase Antitumor agents Peptide-drug conjugates

Evidence-Based Application Scenarios for H-Dab(Boc)-OH in Peptide Research and Development


Engineering Protease-Resistant Cationic Antimicrobial Peptides (CAPs) via Lysine Chain-Shortening

As demonstrated by the 6Dab–F17 peptide study, substituting lysine residues with Dab (using H-Dab(Boc)-OH as the synthetic building block) confers marked resistance to degradation by trypsin, elastase, and proteinase K at a 1:100 enzyme-to-peptide ratio over 60 minutes [1]. This enhanced proteolytic stability addresses a major barrier to the clinical translation of CAPs—their rapid degradation in physiological fluids. H-Dab(Boc)-OH enables direct incorporation of the Dab residue during solid-phase peptide synthesis, allowing systematic substitution of Lys residues in lead CAP sequences. For peptides where intermediate side-chain length (between Dap and Orn) is mechanistically desirable, H-Dab(Boc)-OH provides the specific entry point.

Tuning Cation-π Interaction Strength and β-Hairpin Stability in Designed Peptide Architectures

The established rank order of cation–π interaction strength (Lys > Orn > Dab) provides a predictable framework for modulating folded peptide stability [1]. H-Dab(Boc)-OH incorporation yields the Dab residue, which produces the weakest cation–π interaction and least stable β-hairpin structure among the three basic amino acid analogs. This makes H-Dab(Boc)-OH the building block of choice when deliberately reducing cation–π-mediated stabilization is desired—for instance, to prevent aggregation, to favor unfolded or partially folded states, or to fine-tune binding thermodynamics in peptide-protein interaction studies.

Synthesis of Dab-Containing Methotrexate (MTX) Analogs for Antifolate Drug Discovery

H-Dab(Boc)-OH serves as the requisite precursor for synthesizing MTX analogs in which the native glutamate residue is replaced by 2,4-diaminobutyric acid [1]. This substitution introduces a cationic amine side chain (3-carbon spacer) that alters the inhibitor's interaction with dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS) relative to both native MTX and Orn-containing analogs. The Dab-modified MTX series enables systematic exploration of how side-chain length and charge presentation affect cellular uptake, polyglutamation efficiency, and tumor cell growth inhibition—critical parameters in antifolate lead optimization.

Boc-Strategy Solid-Phase Peptide Synthesis Requiring Orthogonal γ-Amine Protection

For laboratories employing Boc/Bzl solid-phase peptide synthesis protocols, H-Dab(Boc)-OH provides the necessary orthogonal protection: the free α-amine permits peptide chain elongation under Boc-strategy coupling conditions, while the acid-labile Boc group on the γ-amine remains stable until final HF cleavage [1]. This contrasts with Fmoc-Dab(Boc)-OH, which is incompatible with Boc/Bzl SPPS protocols, and with unprotected Dab, which introduces branching and sequence heterogeneity. The compound's established synthetic accessibility from Boc-Gln-OH via aqueous Hofmann rearrangement [2] further supports its practical utility in Boc-strategy workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Dab(boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.